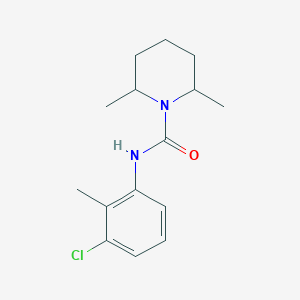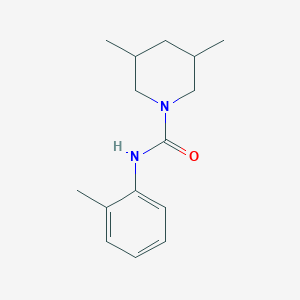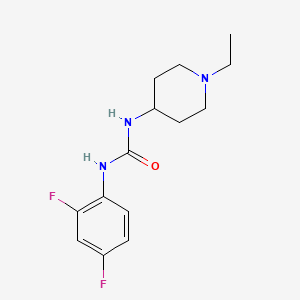![molecular formula C16H15N3O2 B5381359 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide, also known as CCN1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and survival.
Mecanismo De Acción
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. CK2 is involved in a variety of cellular processes, including cell proliferation, survival, and DNA repair. Inhibition of CK2 activity by 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects. 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide as a research tool is its specificity for CK2. It has minimal effects on other protein kinases, making it a useful tool for studying the role of CK2 in cellular processes. However, 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has some limitations as a research tool. It is a small molecule inhibitor, which can make it difficult to target specific cellular compartments. In addition, its effects on other cellular processes may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide treatment. Additionally, the use of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide in combination with other drugs for cancer treatment is an area of active research. Finally, the potential use of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide in the treatment of neurodegenerative diseases is an area of emerging interest.
Conclusion
In conclusion, 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it a promising candidate for combination therapy. 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide also has other biochemical and physiological effects that make it a potential candidate for the treatment of other diseases. Future research on 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide will continue to explore its potential as a research tool and therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with cyclopropylamine, followed by the addition of benzoyl chloride. The resulting product is then purified using column chromatography to yield 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide in high purity. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CK2 activity by 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(11-3-4-11)18-13-7-5-12(6-8-13)16(21)19-14-2-1-9-17-10-14/h1-2,5-11H,3-4H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUAIKQIZNCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)

![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)